
cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Clopidogrel Glutathione Disulfide is an active metabolite of Clopidogrel, an antithrombotic drug.
作用机制
Target of Action
The primary target of cis-Clopidogrel Glutathione Disulfide is the glutathione (GSH) system in the body . Glutathione is an endogenous tripeptide (Glu-Cys-Gly) and the most abundant endogenous antioxidant . It protects the body against oxidative stress and reactive electrophiles .
Mode of Action
cis-Clopidogrel Glutathione Disulfide interacts with its target, the glutathione system, through a thiol-disulfide interchange . This interchange results in the formation of glutathione disulfide (GSSG), the oxidized form of glutathione . GSH can be oxidized, directly or indirectly, by reactive oxygen species, working as a scavenger that prevents excessive oxidation of the cellular environment .
Biochemical Pathways
The action of cis-Clopidogrel Glutathione Disulfide affects the thiol redox buffer in the body, which is made up of GSH and its oxidized form, GSSG . This buffer is critical to many important cellular functions . Dysfunction or disruption of the redox buffer has been implicated in various diseases .
Pharmacokinetics
The pharmacokinetics of cis-Clopidogrel Glutathione Disulfide involve its transformation into an active metabolite (AM) by human liver microsomes (HLMs) . Among the ten thiol compounds tested, glutathione is most efficient in producing the AM at a rate of 167 pmoles AM/min/mg HLM .
Result of Action
The molecular and cellular effects of the action of cis-Clopidogrel Glutathione Disulfide include the prevention of excessive oxidation of the cellular environment . This is achieved through the scavenging action of GSH, which can be oxidized by reactive oxygen species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cis-Clopidogrel Glutathione Disulfide. For instance, the presence of reactive oxygen species in the environment can lead to the oxidation of GSH, thereby affecting the action of cis-Clopidogrel Glutathione Disulfide .
生化分析
Biochemical Properties
cis-Clopidogrel Glutathione Disulfide plays a crucial role in biochemical reactions, particularly in the context of oxidative stress and detoxification. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione reductase, an enzyme that reduces glutathione disulfide to its sulfhydryl form, glutathione. This interaction is essential for maintaining cellular redox balance. Additionally, cis-Clopidogrel Glutathione Disulfide can interact with glutathione S-transferases, which facilitate the conjugation of glutathione to various electrophilic compounds, aiding in their detoxification .
Cellular Effects
The effects of cis-Clopidogrel Glutathione Disulfide on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage. By modulating this pathway, cis-Clopidogrel Glutathione Disulfide can enhance the cellular response to oxidative stress . Furthermore, it can impact the expression of genes involved in detoxification processes, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, cis-Clopidogrel Glutathione Disulfide exerts its effects through several mechanisms. It can bind to and inhibit enzymes such as cytochrome P450, which are involved in drug metabolism. This inhibition can alter the metabolic fate of various compounds within the cell. Additionally, cis-Clopidogrel Glutathione Disulfide can induce the formation of mixed disulfides with protein thiols, leading to changes in protein function and activity. These interactions can result in the activation or inhibition of specific signaling pathways and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Clopidogrel Glutathione Disulfide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that cis-Clopidogrel Glutathione Disulfide is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species. Long-term exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of cis-Clopidogrel Glutathione Disulfide vary with different dosages in animal models. At low doses, this compound can enhance cellular antioxidant defenses and improve detoxification processes. At high doses, it may exhibit toxic effects, such as oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects of cis-Clopidogrel Glutathione Disulfide are outweighed by its toxicity at higher concentrations .
Metabolic Pathways
cis-Clopidogrel Glutathione Disulfide is involved in several metabolic pathways. It interacts with enzymes such as glutathione reductase and glutathione S-transferases, which play key roles in maintaining redox balance and detoxification. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Additionally, cis-Clopidogrel Glutathione Disulfide can affect the metabolism of other drugs by inhibiting cytochrome P450 enzymes .
Transport and Distribution
The transport and distribution of cis-Clopidogrel Glutathione Disulfide within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported into cells via glutathione transporters, which facilitate its uptake and distribution. Once inside the cell, cis-Clopidogrel Glutathione Disulfide can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of cis-Clopidogrel Glutathione Disulfide is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. In the mitochondria, cis-Clopidogrel Glutathione Disulfide can influence mitochondrial function and redox balance, contributing to its overall cellular effects .
属性
CAS 编号 |
1118605-95-0 |
|---|---|
分子式 |
C26H33ClN4O10S4 |
分子量 |
661.14 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
L-γ-Glutamyl-3-[[3-(carboxymethylene)-1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-piperidinyl]dithio]-L-alanyl-glycine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


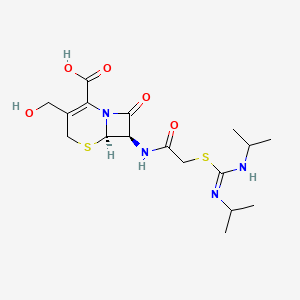
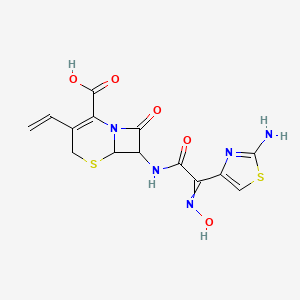
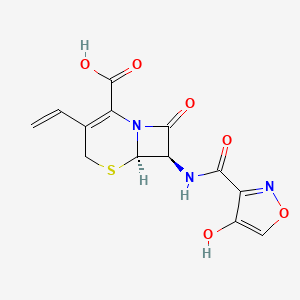
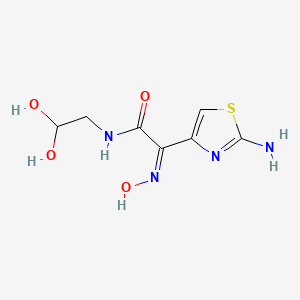
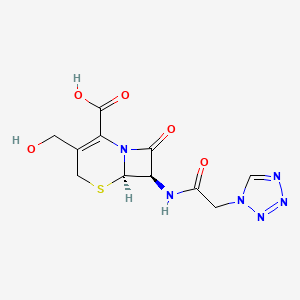
![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)
![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)
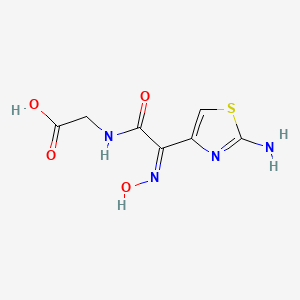
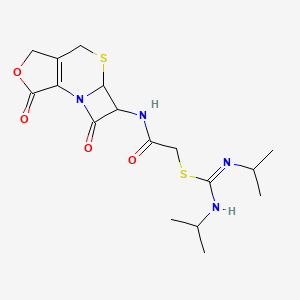
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601290.png)
